molecular formula C10H21ClO3S B13625929 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride

Cat. No.: B13625929
M. Wt: 256.79 g/mol
InChI Key: BZDRPFALLRMUTF-UHFFFAOYSA-N
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Description

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C10H21ClO3S. This compound is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. Sulfonyl chlorides are known for their reactivity and are commonly used in the preparation of sulfonamides, sulfonylureas, and other sulfonyl-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of 2-((isopentyloxy)methyl)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

R-SO3H+SOCl2R-SO2Cl+SO2+HCl\text{R-SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{R-SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} R-SO3​H+SOCl2​→R-SO2​Cl+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the overall yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl chloride to sulfinic acids or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonylureas: Formed by the reaction with ureas.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Utilized in the development of drugs, particularly those targeting enzymes and receptors.

    Industry: Applied in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride involves the formation of a sulfonyl group, which can interact with various molecular targets. The sulfonyl group is highly electrophilic and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride (CH3SO2Cl): A simpler sulfonyl chloride with similar reactivity but different applications.

    Benzenesulfonyl Chloride (C6H5SO2Cl): An aromatic sulfonyl chloride used in the synthesis of sulfonamides and other derivatives.

    Tosyl Chloride (p-CH3C6H4SO2Cl): A commonly used sulfonyl chloride in organic synthesis, particularly for the protection of hydroxyl groups.

Uniqueness

2-((Isopentyloxy)methyl)butane-1-sulfonyl chloride is unique due to its branched alkyl chain, which can impart different physical and chemical properties compared to simpler sulfonyl chlorides. This structural feature can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

2-(3-methylbutoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-4-10(8-15(11,12)13)7-14-6-5-9(2)3/h9-10H,4-8H2,1-3H3

InChI Key

BZDRPFALLRMUTF-UHFFFAOYSA-N

Canonical SMILES

CCC(COCCC(C)C)CS(=O)(=O)Cl

Origin of Product

United States

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